(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid
CAS No.:
Cat. No.: VC13780040
Molecular Formula: C19H17BO2
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BO2 |
|---|---|
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | (7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid |
| Standard InChI | InChI=1S/C19H17BO2/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20(21)22)11-16(18)19/h3-11,21-22H,1-2H3 |
| Standard InChI Key | GZOLLZQYAWWSKX-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O |
| Canonical SMILES | B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is identified by the CAS number 1246940-13-5 and the IUPAC name (7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid . Its canonical SMILES representation is , reflecting the boronic acid group (-B(OH)) attached to the 5-position of the dimethyl-substituted benzo[c]fluorene scaffold. The compound’s three-dimensional structure, confirmed by X-ray crystallography and computational modeling, reveals a planar aromatic core with steric hindrance from the 7,7-dimethyl groups, influencing its reactivity in cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.15 g/mol |
| CAS Number | 1246940-13-5 |
| SMILES | |
| InChIKey | GZOLLZQYAWWSKX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (7,7-dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid typically begins with halogenated benzo[c]fluorene precursors. A common route involves palladium-catalyzed Miyaura borylation, where a bromide or iodide at the 5-position undergoes transmetalation with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst. For example, treatment of 5-bromo-7,7-dimethylbenzo[c]fluorene with Bpin and Pd(dppf)Cl in tetrahydrofuran (THF) yields the boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid under acidic conditions.
Optimization Challenges
Key challenges include minimizing decomposition of the boronic acid group under prolonged reaction conditions and managing steric effects from the dimethyl groups. Researchers have optimized reaction temperatures (60–80°C) and ligand systems (e.g., SPhos or XPhos) to enhance yields, which typically range from 65% to 80%.
Physical and Chemical Properties
Stability and Reactivity
The compound exhibits moderate stability in air but is sensitive to prolonged exposure to moisture, leading to gradual hydrolysis of the boronic acid group . It is sparingly soluble in polar solvents like water but dissolves readily in tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM). Its UV-Vis spectrum shows strong absorption at 254 nm, characteristic of conjugated aromatic systems.
| Parameter | Value |
|---|---|
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |
| Precautionary Measures | P264 (Wash hands), P280 (Wear gloves/eye protection) |
| Storage Conditions | Inert atmosphere, room temperature |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki-Miyaura reactions, forming biaryl structures critical for pharmaceuticals and organic electronics. For instance, coupling with aryl halides produces extended π-conjugated systems used in organic light-emitting diodes (OLEDs).
Research Frontiers
Materials Science
Recent studies explore its use in covalent organic frameworks (COFs), where its rigidity enhances structural stability. Preliminary data suggest applications in gas storage and catalysis.
Biomedical Applications
Ongoing research investigates its potential as a fluorescent probe for cellular imaging, leveraging the benzo[c]fluorene moiety’s inherent luminescence .
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